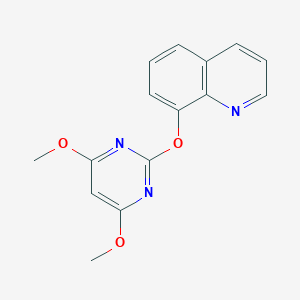
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is not fully understood. However, it is believed that the compound exerts its activity by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which may contribute to its anti-inflammatory activity.
実験室実験の利点と制限
One of the main advantages of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole. One potential direction is the development of novel analogs with improved solubility and efficacy. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
合成法
The synthesis of 2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminothiadiazole with propylthiol and 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired compound in good yields.
科学的研究の応用
2-(Propylthio)-5-(1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-yl)-1,3,4-thiadiazole has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant activity against various types of cancer cells, including breast, lung, and colon cancer. It has also shown potential as an anti-inflammatory agent, making it a promising candidate for the treatment of various inflammatory diseases.
特性
分子式 |
C11H15ClN4S2 |
|---|---|
分子量 |
302.9 g/mol |
IUPAC名 |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H15ClN4S2/c1-4-6-17-11-14-13-10(18-11)9-8(12)7(5-2)15-16(9)3/h4-6H2,1-3H3 |
InChIキー |
CIJHSNYEVCZKLQ-UHFFFAOYSA-N |
SMILES |
CCCSC1=NN=C(S1)C2=C(C(=NN2C)CC)Cl |
正規SMILES |
CCCSC1=NN=C(S1)C2=C(C(=NN2C)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
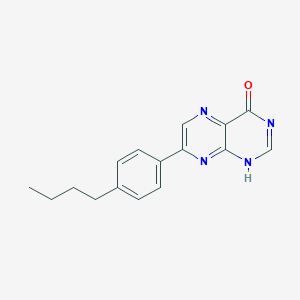
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
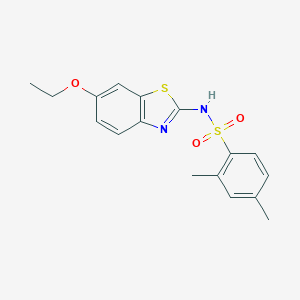
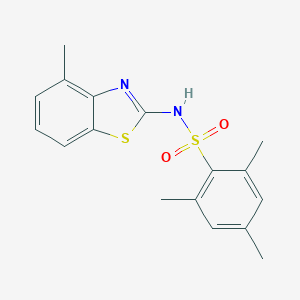


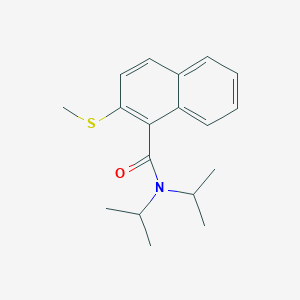
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
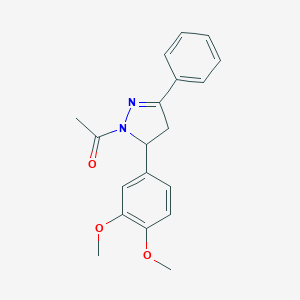
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
